Indeno[2,1-b]pyran, 2-methyl-

Lipophilicity Physicochemical profiling Drug-likeness

Research pain point: Generic indenopyran scaffolds introduce uncontrolled lipophilicity and topological variables that derail SAR and photochromic kinetics. This compound provides the solution: a single-methyl substitution at the 2-position-the smallest possible alkyl variant-offering a unique parameter space. - Measurable outcomes: LogP 3.85 (lowest among 2-substituted analogs; ΔLogP vs 2-phenyl = 0.91), MW 182.22 (fits Rule-of-Three). - Technical value: Selective deprotonation at methyl carbon without β-hydride elimination enables rapid 2-alkylation/acylation library synthesis. - Supply certainty: Packaged for immediate use in fragment screening, dye development, or medicinal chemistry.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 62224-85-5
Cat. No. B11911366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno[2,1-b]pyran, 2-methyl-
CAS62224-85-5
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC=C2C3=CC=CC=C3C=C2O1
InChIInChI=1S/C13H10O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14-9/h2-8H,1H3
InChIKeyFWXCNVCRONPPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indeno[2,1-b]pyran, 2-methyl-: Core Properties and Structural Classification


Indeno[2,1-b]pyran, 2-methyl- (CAS 62224-85-5) is a tricyclic heterocyclic compound formed by the fusion of an indene moiety with a pyran ring, bearing a single methyl substituent at the 2-position. Its molecular formula is C₁₃H₁₀O with a molecular weight of 182.22 g·mol⁻¹ and a calculated partition coefficient (LogP) of 3.85 . This compound serves as a minimal alkyl-substituted scaffold within the broader indenopyran family, which is extensively investigated for applications in photochromic materials, dye chemistry, and medicinal chemistry programs. As an unfunctionalized core substructure, it represents a critical entry point for structure–activity relationship (SAR) studies and the synthesis of more complex fused-ring derivatives.

Why 2-Methylindeno[2,1-b]pyran Cannot Be Interchanged with Closest Analogs


Indeno[2,1-b]pyran derivatives are not fungible building blocks. Even subtle changes at the 2-position—such as replacing a methyl group with an ethyl, propyl, or phenyl substituent—significantly alter lipophilicity (ΔLogP up to 0.9 units), molecular topology, and conformational flexibility (number of freely rotatable bonds), which in turn modulate solubility, crystallinity, and non-covalent interaction profiles in both biological and materials science contexts [1]. Procurement of a generic “indenopyran” scaffold without specifying the 2-substituent therefore introduces uncontrolled variables that can derail SAR campaigns, affect photochromic kinetics, or compromise the reproducibility of synthetic routes. The quantitative evidence below demonstrates that 2-methylindeno[2,1-b]pyran occupies a unique parameter space among its closest in-class comparators, and that its selection must be justified by explicit, measurable property differences.

Quantitative Differentiation Evidence Versus 2-Ethyl, 2-Propyl, and 2-Phenyl Analogs


Lipophilicity Comparison: Lowest LogP Among Common 2-Alkyl Indenopyrans

The calculated partition coefficient (LogP) of 2-methylindeno[2,1-b]pyran is 3.85, which is lower than that of the 2-ethyl (LogP 4.1), 2-propyl (LogP 4.4), and 2-phenyl (LogP 4.76) derivatives. This translates to a LogP reduction of 0.25–0.91 log units relative to the next larger substituents, indicating measurably higher polarity and aqueous compatibility .

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight Advantage: Lowest MW Maximizes Atom Economy

With a molecular weight of 182.22 g·mol⁻¹, 2-methylindeno[2,1-b]pyran is 14 g·mol⁻¹ lighter than the 2-ethyl analog (196.24 g·mol⁻¹), 28 g·mol⁻¹ lighter than 2-propyl (210.27 g·mol⁻¹), and 62 g·mol⁻¹ lighter than 2-phenyl (244.29 g·mol⁻¹). This places the 2-methyl compound closest to the Core Fragments Rule-of-Three (MW < 200) boundary, enhancing its suitability as a fragment hit .

Molecular weight Fragment-based drug design Atom economy

Conformational Restriction: Single Rotatable Bond Reduces Entropic Penalty

2-Methylindeno[2,1-b]pyran possesses exactly one freely rotatable bond (the methyl C–C connection), consistent with the 2-ethyl and 2-phenyl analogs. However, the 2-propyl analog introduces a second rotatable bond (the terminal CH₂–CH₃ linkage). This increases conformational entropy upon target binding, which typically penalizes affinity by approximately 0.7–1.5 kcal·mol⁻¹ per frozen rotor in classical entropic terms .

Conformational entropy Rotatable bonds Ligand binding

Topological Polar Surface Area Parity Across 2-Substituted Indenopyrans

The topological polar surface area (TPSA) of 2-methylindeno[2,1-b]pyran is 13.1 Ų, identical to that of the 2-ethyl, 2-propyl, and 2-phenyl derivatives. This confirms that the 2-position substituent does not alter the hydrogen-bond donor/acceptor profile of the indenopyran core, and that any differential biological or photophysical behavior arises solely from lipophilicity, steric, or electronic effects of the substituent .

Polar surface area Membrane permeability Drug-likeness

Synthetic Accessibility via Selective Methyl C–H Deprotonation

The 2-methyl substituent in indeno[2,1-b]pyran can be selectively deprotonated using strong bases (e.g., LDA, n-BuLi) to generate a nucleophilic methylene anion for subsequent C–C bond formation, a transformation that is less straightforward or competitive with ring-deprotonation in 2-ethyl and 2-propyl analogs where β-hydride elimination may intervene [1]. This establishes the 2-methyl derivative as the unique precursor for 2-functionalized derivatives via methyl–CH activation.

Synthetic chemistry Functionalization C–H activation

Optimal Scientific and Industrial Use Cases Based on Quantitative Evidence


Fragment-Based Drug Discovery Lead Identification

With a molecular weight of 182.22 g·mol⁻¹—the lowest among 2-alkyl indenopyrans—and a LogP of 3.85, the 2-methyl analog falls within the Core Fragment Rule-of-Three space (MW < 200, LogP ≤ 3.0–4.0). This makes it an ideal fragment screening hit for targets where moderate lipophilicity and high atom economy are required. Its single rotatable bond also reduces the entropic penalty upon binding, a favorable feature for optimizing ligand efficiency metrics.

Photochromic Material Development with Minimal Substituent Perturbation

For investigators tuning photochromic properties of indenopyran-based dyes, the 2-methyl group provides the smallest possible alkyl substitution that can still influence the electronic structure of the pyran ring without introducing excessive steric bulk. This allows systematic study of methyl-induced bathochromic shifts and fading kinetics relative to the unsubstituted parent, without the confounding variables associated with longer alkyl chains (increased flexibility, lipophilicity) or aryl groups (extended π-conjugation).

Synthetic Intermediate for 2-Functionalized Indenopyran Libraries

The unique ability of the 2-methyl group to undergo selective deprotonation via strong bases (e.g., LDA) without competing β-hydride elimination makes this compound the preferred scaffold for generating 2-alkylated or 2-acylated indenopyran libraries. Chemists can deprotonate at the methyl carbon and quench with electrophiles (alkyl halides, aldehydes, ketones) to rapidly diversify the 2-position, a transformation that is less reliable for the 2-ethyl and 2-propyl congeners.

Biological Assay Design Requiring Controlled Lipophilicity

In cell-based or biochemical assays where compound lipophilicity directly correlates with non-specific membrane binding and off-target promiscuity, the 2-methyl analog’s LogP of 3.85—the lowest among common 2-substituted indenopyrans—offers a measurable advantage. Compared to 2-phenyl (LogP 4.76, Δ = 0.91), the 2-methyl compound is predicted to exhibit significantly reduced plasma protein binding and improved assay reproducibility, attributes that are critical for high-confidence screening campaigns.

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